2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid
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Overview
Description
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid is a complex organic compound with the molecular formula C18H13N3O3S and a molecular weight of 351.38 g/mol This compound is characterized by its unique structure, which includes a pyrimidoindole core, a phenyl group, and a thioacetic acid moiety
Preparation Methods
The synthesis of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. Computational studies suggest that the compound primarily binds to MD-2 in the TLR4/MD-2 complex, stimulating innate immune cells with minimal toxicity
Comparison with Similar Compounds
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can be compared with other similar compounds, such as indole derivatives and other pyrimidoindole compounds. Similar compounds include:
Indole derivatives: These compounds share the indole core structure and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrimidoindole compounds: These compounds have similar core structures but may differ in the substituents attached to the core, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H13N3O3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C18H13N3O3S/c22-14(23)10-25-18-20-15-12-8-4-5-9-13(12)19-16(15)17(24)21(18)11-6-2-1-3-7-11/h1-9,19H,10H2,(H,22,23) |
InChI Key |
OADDIYIXZWZNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)O |
Origin of Product |
United States |
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